molecular formula C21H14ClNO B14001874 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one CAS No. 83609-80-7

4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one

Katalognummer: B14001874
CAS-Nummer: 83609-80-7
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: DFXZUZIUJXQRRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one: is a chemical compound belonging to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 4th position and two phenyl groups at the 1st and 3rd positions of the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of N-phenyl anthranilic acid with phosphorus oxychloride (POCl3) to form the quinoline ring, followed by chlorination to introduce the chlorine atom at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial and anticancer agents .

Medicine: The compound and its derivatives are investigated for their therapeutic potential. Some derivatives have demonstrated activity against various diseases, including bacterial infections and cancer .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Wirkmechanismus

The mechanism of action of 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, some derivatives inhibit bacterial DNA gyrase, leading to antibacterial activity . The exact pathways and molecular targets can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Comparison: 4-Chloro-1,3-diphenyl-1,2-dihydroquinolin-2-one is unique due to the presence of the chlorine atom and two phenyl groups, which confer distinct chemical and biological propertiesIts structure allows for the creation of a wide range of derivatives with diverse biological activities .

Eigenschaften

CAS-Nummer

83609-80-7

Molekularformel

C21H14ClNO

Molekulargewicht

331.8 g/mol

IUPAC-Name

4-chloro-1,3-diphenylquinolin-2-one

InChI

InChI=1S/C21H14ClNO/c22-20-17-13-7-8-14-18(17)23(16-11-5-2-6-12-16)21(24)19(20)15-9-3-1-4-10-15/h1-14H

InChI-Schlüssel

DFXZUZIUJXQRRO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.